(3'-Fluorobiphenyl-3-yl)(methyl)sulfane
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Overview
Description
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane is an organosulfur compound characterized by the presence of a biphenyl group substituted with a fluorine atom at the 3’ position and a methylsulfane group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluorobiphenyl-3-yl)(methyl)sulfane typically involves the following steps:
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Formation of 3’-Fluorobiphenyl: : This can be achieved through a Suzuki-Miyaura cross-coupling reaction between 3-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate.
3-Fluorophenylboronic acid+BromobenzenePd catalyst, K2CO33’-Fluorobiphenyl
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Introduction of the Methylsulfane Group: : The 3’-fluorobiphenyl can then be reacted with a methylthiolating agent, such as methylthiol or dimethyl disulfide, in the presence of a suitable catalyst to introduce the methylsulfane group at the 3 position.
3’-Fluorobiphenyl+MethylthiolCatalyst(3’-Fluorobiphenyl-3-yl)(methyl)sulfane
Industrial Production Methods
Industrial production of (3’-Fluorobiphenyl-3-yl)(methyl)sulfane would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane can undergo various chemical reactions, including:
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Oxidation: : The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane+H2O2→Sulfoxide
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Reduction: : The compound can be reduced to remove the sulfur group, typically using reducing agents like lithium aluminum hydride.
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane+LiAlH4→3’-Fluorobiphenyl
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Substitution: : The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane+NaOCH3→Methoxy derivative
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3’-Fluorobiphenyl.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3’-Fluorobiphenyl-3-yl)(methyl)sulfane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine
The compound’s potential biological activity, particularly due to the presence of the fluorine atom, makes it a candidate for drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, which are desirable properties in pharmaceuticals.
Industry
In the materials science field, (3’-Fluorobiphenyl-3-yl)(methyl)sulfane can be used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
Mechanism of Action
The mechanism by which (3’-Fluorobiphenyl-3-yl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: Lacks the fluorine and methylsulfane groups, making it less reactive in certain contexts.
3-Fluorobiphenyl:
(3’-Chlorobiphenyl-3-yl)(methyl)sulfane: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.
Uniqueness
(3’-Fluorobiphenyl-3-yl)(methyl)sulfane is unique due to the combination of the fluorine atom and the methylsulfane group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-fluoro-3-(3-methylsulfanylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBAMIJLWYBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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